Methyl 1-(2-fluorobenzoyl)-1H-indole-3-carboxylate
Overview
Description
Methyl 1-(2-fluorobenzoyl)-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorobenzoyl group attached to the indole ring, which imparts unique chemical and physical properties. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-fluorobenzoyl)-1H-indole-3-carboxylate typically involves the reaction of 2-fluorobenzoyl chloride with methyl indole-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-fluorobenzoyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Methyl 1-(2-fluorobenzoyl)-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(2-fluorobenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorobenzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The indole ring structure is known to interact with various biological pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-Chloro-2-(2-fluorobenzoyl)phenyl]-2-methyl-1H-imidazole-5-carboxaldehyde
- Fluorine-containing 6,7-dihydrobenzisoxazolones
Uniqueness
Methyl 1-(2-fluorobenzoyl)-1H-indole-3-carboxylate is unique due to the presence of both the fluorobenzoyl group and the indole ring. This combination imparts distinct chemical properties, such as increased stability and specific biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 1-(2-fluorobenzoyl)indole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-22-17(21)13-10-19(15-9-5-3-6-11(13)15)16(20)12-7-2-4-8-14(12)18/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCIVBCRIKXUSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327300 | |
Record name | methyl 1-(2-fluorobenzoyl)indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644592 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
350993-21-4 | |
Record name | methyl 1-(2-fluorobenzoyl)indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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